

3-Cyanobenzotrifluoride structural formula and isomers

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Compound of Interest

Compound Name: **3-(Trifluoromethyl)benzonitrile**

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An In-depth Technical Guide to 3-Cyanobenzotrifluoride and Its Isomers for Researchers and Drug Development Professionals

Abstract

3-Cyanobenzotrifluoride, also known as **3-(trifluoromethyl)benzonitrile**, and its constitutional isomers (2- and 4-cyanobenzotrifluoride) are pivotal building blocks in modern synthetic chemistry. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups make these compounds highly valuable scaffolds, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the structural formulas, physicochemical properties, spectroscopic signatures, synthesis, and reactivity of these isomers. It further explores their critical role in drug design, highlighting how their distinct substitution patterns influence biological activity and metabolic stability. This document is intended to serve as a technical resource for scientists engaged in pharmaceutical research, process development, and advanced materials synthesis.

Structural and Physicochemical Properties

The trifluoromethyl group (-CF₃) and the cyano group (-CN) are both potent electron-withdrawing groups. Their relative positions on the benzene ring—ortho, meta, or para—profoundly influence the molecule's electronic distribution, dipole moment, and steric profile. These differences, in turn, dictate the physical properties and chemical reactivity of each isomer.

Structural Formulas of Cyanobenzotrifluoride Isomers

3-Cyanobenzotrifluoride (α,α,α -Trifluoro-m-tolunitrile) is characterized by a meta-substitution pattern.^[1] Its isomers, 2-cyanobenzotrifluoride and 4-cyanobenzotrifluoride, feature ortho and para substitutions, respectively.

Caption: Chemical structures of the three isomers of cyanobenzotrifluoride.

Comparative Physicochemical Data

The substitution pattern significantly affects physical properties such as boiling point, melting point, and density. These differences are critical for process chemistry, including purification and reaction condition optimization.

Property	2-Cyanobenzotrifluoride	3-Cyanobenzotrifluoride	4-Cyanobenzotrifluoride
CAS Number	360-53-2	368-77-4 ^[1]	455-18-5
Molecular Formula	$C_8H_4F_3N$	$C_8H_4F_3N$ ^{[1][2]}	$C_8H_4F_3N$ ^[3]
Molecular Weight	171.12 g/mol	171.12 g/mol ^{[1][2]}	171.12 g/mol ^[3]
Appearance	Colorless liquid	Colorless to light yellow liquid ^[2]	Colorless to light yellow liquid ^[3]
Boiling Point (°C)	~180	186 - 188 ^[2]	204 - 206 ^[3]
Melting Point (°C)	N/A	16 - 20 ^[1]	-25 ^[3]
Density (g/mL at 25°C)	~1.28	1.281 ^[1]	1.274 ^[3]
Flash Point (°C)	~70	72 ^{[1][2]}	85 ^[3]
Refractive Index (n _{20/D})	~1.457	1.4575 ^[1]	1.474 ^[3]

Causality Insight: The significantly higher boiling point of the 4-isomer compared to the 2- and 3-isomers can be attributed to its greater molecular symmetry, which allows for more effective

crystal lattice packing in the solid state and stronger intermolecular dipole-dipole interactions in the liquid phase.

Spectroscopic Characterization

Unambiguous identification of each isomer is crucial. Spectroscopic methods like NMR and IR provide a definitive fingerprint for each structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aromatic region provides the most telling information. The ortho-isomer shows a complex multiplet pattern. The meta-isomer typically displays four distinct signals in the aromatic region. The para-isomer, due to its symmetry, shows a characteristic pair of doublets (an AA'BB' system).
- ^{13}C NMR: The chemical shifts of the carbon atoms attached to the -CN and -CF₃ groups are diagnostic. The strong electron-withdrawing nature of these groups shifts the attached carbons downfield.
- ^{19}F NMR: A single sharp resonance is expected for the -CF₃ group in all three isomers, with slight variations in chemical shift depending on the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum for all isomers will be dominated by two key vibrational bands:

- C≡N Stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.
- C-F Stretch: Strong, broad absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Experimental Protocol: NMR and IR Spectroscopy

This protocol outlines a self-validating system for the characterization of 3-cyanobenzotrifluoride.

Objective: To obtain high-resolution ^1H , ^{13}C , ^{19}F NMR, and IR spectra for structural verification.

Methodology:

- Sample Preparation (NMR):
 - Accurately weigh 15-20 mg of 3-cyanobenzotrifluoride into a clean, dry NMR tube.
 - Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Cap the tube and gently agitate until the sample is fully dissolved.
- NMR Acquisition:
 - Acquire spectra on a 400 MHz (or higher) spectrometer.
 - For ^1H NMR, acquire 16 scans with a relaxation delay of 1 second.
 - For ^{13}C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.
 - For ^{19}F NMR, acquire 64 scans with a relaxation delay of 1 second.
- Data Processing (NMR):
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
 - Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm and the residual CDCl_3 signal at 77.16 ppm, respectively.
- Sample Preparation & Acquisition (IR):
 - Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory on the FTIR spectrometer is clean.
 - Acquire a background spectrum.
 - Place a single drop of liquid 3-cyanobenzotrifluoride directly onto the ATR crystal.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ for 32 scans.

- Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Trustworthiness: The use of an internal standard (TMS) in NMR ensures accurate chemical shift referencing. The acquisition of a background spectrum in IR is critical to subtract atmospheric H₂O and CO₂ signals, ensuring that observed peaks originate solely from the sample.

Synthesis and Reactivity

General Synthetic Pathways

The synthesis of cyanobenzotrifluorides often begins with the corresponding aminobenzotrifluoride or bromobenzotrifluoride precursors.

Caption: Common synthetic routes to 3-cyanobenzotrifluoride.

One common industrial approach involves the nitration of benzotrifluoride, followed by reduction to form 3-aminobenzotrifluoride, which can then be converted to the nitrile.[4] Another key method is the cyanation of a halogenated precursor, such as the reaction of 3-bromo-4-cyanobenzotrifluoride with cuprous cyanide to yield 4-cyano-3-nitrobenzotrifluoride.[5]

Chemical Reactivity

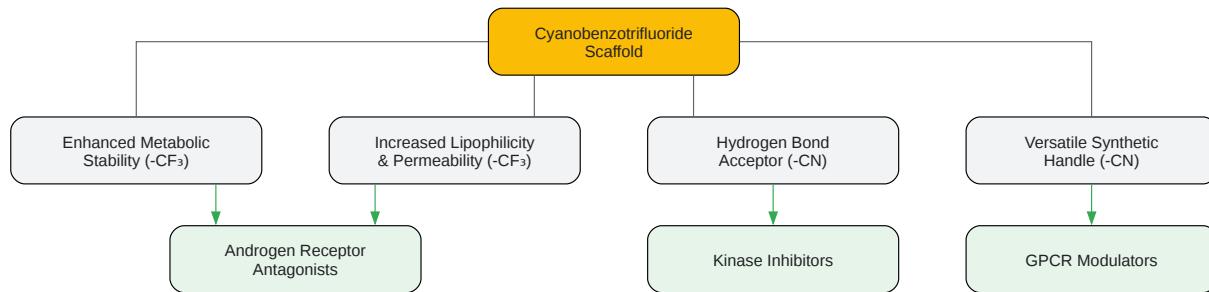
The potent electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (S_NAr), particularly for the ortho and para isomers where the withdrawing groups can stabilize the negative charge of the Meisenheimer complex intermediate.

- Reactivity of the Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), or converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
- Influence of the Trifluoromethyl Group: The -CF₃ group is exceptionally stable and is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic properties and lipophilicity of the molecule.[6]

Applications in Drug Discovery

The cyanobenzotrifluoride scaffold is frequently employed in drug development due to the advantageous properties imparted by its functional groups.

- **Metabolic Stability and Lipophilicity:** The $-\text{CF}_3$ group is a "lipophilic hydrogen bond donor mimic" that can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes). It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.[6][7]
- **Target Engagement:** The nitrile group is a polar, linear moiety that can act as a hydrogen bond acceptor, interacting with key residues in a protein's active site.[8] Its rigid structure can also enforce a favorable conformation for binding.
- **Key Intermediate:** These compounds are crucial intermediates for a range of pharmaceuticals. For example, 2-amino-5-cyanobenzotrifluoride is used in the synthesis of androgen receptor antagonists for treating prostate cancer.[9] Derivatives like 5-amino-2-cyanobenzotrifluoride (also known as 4-cyano-3-trifluoromethylaniline) are listed as impurities or building blocks for drugs like Bicalutamide.[10][11][12]



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Caption: Role of the cyanobenzotrifluoride scaffold in drug design.

Safety and Handling

3-Cyanobenzotrifluoride and its isomers are classified as hazardous chemicals and must be handled with appropriate precautions.

Hazard Category	Precautionary Measures
Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. [1] May cause respiratory irritation. [1]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, eye protection, and face protection. [13] [14] Use in a well-ventilated area or under a chemical fume hood.
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container. [2] Keep away from heat, open flames, and oxidizing agents. [2]
First Aid	If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor. [13] If on Skin: Wash with plenty of soap and water. [13] If Inhaled: Remove person to fresh air. [13]

Trustworthiness: This safety information is synthesized from multiple Material Safety Data Sheets (MSDS) and should be considered a primary guide for handling.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Always refer to the specific MSDS for the product being used before commencing any experimental work.

Conclusion

3-Cyanobenzotrifluoride and its ortho- and para-isomers are more than simple chemical intermediates; they are enabling tools for the modern medicinal chemist and materials scientist. Their unique combination of a metabolically robust, lipophilic trifluoromethyl group and a synthetically versatile, polar nitrile group provides a powerful platform for designing molecules with tailored properties. A thorough understanding of the distinct characteristics of each isomer

—from their physical properties and spectroscopic signatures to their synthesis and reactivity—is essential for leveraging their full potential in the development of next-generation pharmaceuticals and advanced materials.

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